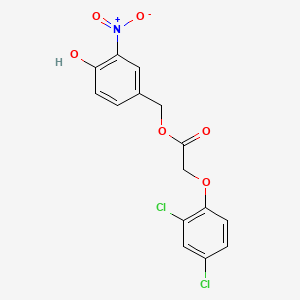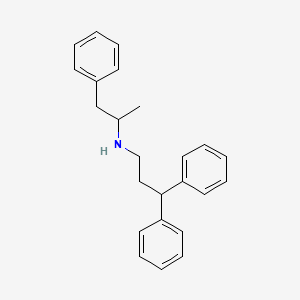
プレニラミンの効果
概要
説明
Prenylamine, also known as Segontin, is a calcium channel blocker belonging to the amphetamine chemical class. It was primarily used as a vasodilator in the treatment of angina pectoris. Introduced in the 1960s by the German manufacturer Albert-Roussel Pharma GmbH, it was later withdrawn from the market in 1988 due to its association with QT interval prolongation and torsades de pointes, which significantly increased the risk of sudden death .
科学的研究の応用
Prenylamine has been studied extensively for its applications in various fields:
Chemistry: Used as a model compound to study calcium channel blocking activity.
Biology: Investigated for its effects on cellular calcium transport and metabolism.
Medicine: Initially used to treat angina pectoris; later research focused on its local anesthetic properties and potential neuroprotective effects.
作用機序
Target of Action
Prenylamine primarily targets two molecules in humans: calmodulin and myosin light-chain kinase 2 . These targets are found in skeletal and cardiac muscle . Calmodulin is a calcium-binding messenger protein expressed in all eukaryotic cells, playing a crucial role in calcium signal transduction. Myosin light-chain kinase 2 is an enzyme that plays a key role in muscle contraction .
Mode of Action
Prenylamine interacts with its targets, leading to a decrease in sympathetic stimulation on cardiac muscle . This is achieved predominantly through partial depletion of catecholamines via competitive inhibition of reuptake by storage granules . This leads to further depletion due to spontaneous leakage as a result of disturbance of equilibrium . Prenylamine also slows cardiac metabolism via calcium transport delay by blockade of magnesium-dependent calcium transport ATPase .
Biochemical Pathways
The action of Prenylamine affects the catecholamine pathway, leading to a decrease in the levels of these neurotransmitters . This is similar to the action of reserpine, another drug that targets the same site on the storage granule . Prenylamine shows a high affinity for cardiac tissue, while reserpine is more selective toward brain tissue .
Pharmacokinetics
It is known that the metabolism of prenylamine can be decreased when combined with certain other drugs .
Result of Action
The action of Prenylamine results in a reduction of heart rate, similar to the effect of beta blockers . It shows an opposing effect on tracheal tissue response . The drug was used as a vasodilator in the treatment of angina pectoris .
Action Environment
The action, efficacy, and stability of Prenylamine can be influenced by various environmental factors. For instance, the presence of other drugs can affect the metabolism of Prenylamine . .
生化学分析
Biochemical Properties
Prenylamine has two primary molecular targets in humans: calmodulin and myosin light-chain kinase 2, found in skeletal and cardiac muscle . It decreases sympathetic stimulation on cardiac muscle, predominantly through partial depletion of catecholamines via competitive inhibition of reuptake by storage granules .
Cellular Effects
Prenylamine exerts well-defined effects on the uptake and storage mechanisms of catecholamines in vitro as well as in vivo . It slows cardiac metabolism via calcium transport delay by blockade of magnesium-dependent calcium transport ATPase . It demonstrates beta blocker-like activity that results in the reduction of heart rate .
Molecular Mechanism
Prenylamine’s mechanism of action involves the depletion of catecholamines via competitive inhibition of reuptake by storage granules, leading to further depletion due to spontaneous leakage as a result of disturbance of equilibrium . This depletion mechanism is similar to that of reserpine because both agents target the same site on the storage granule .
Temporal Effects in Laboratory Settings
Prenylamine has been found to possess local anesthetic properties in vitro and elicits prolonged local anesthesia in vivo
Metabolic Pathways
It is known to interact with calmodulin and myosin light-chain kinase 2 .
Transport and Distribution
Given its known interactions with calmodulin and myosin light-chain kinase 2, it is likely that it interacts with transporters or binding proteins .
Subcellular Localization
Given its known interactions with calmodulin and myosin light-chain kinase 2, it is likely that it is directed to specific compartments or organelles .
準備方法
Synthetic Routes and Reaction Conditions: Prenylamine can be synthesized through a multi-step process involving the reaction of 3,3-diphenylpropylamine with 1-methyl-2-phenylethylamine. The reaction typically requires the use of a strong base such as sodium hydride and an organic solvent like tetrahydrofuran. The reaction conditions often involve heating the mixture to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of prenylamine follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions: Prenylamine undergoes various chemical reactions, including:
Oxidation: Prenylamine can be oxidized to form p-hydroxy prenylamine, a major metabolite.
Reduction: Reduction reactions can modify the functional groups present in prenylamine.
Substitution: Prenylamine can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Conditions vary depending on the substituent being introduced, but typically involve the use of catalysts and specific solvents.
Major Products:
Oxidation: p-Hydroxy prenylamine.
Reduction: Various reduced derivatives of prenylamine.
Substitution: Substituted derivatives with different functional groups.
類似化合物との比較
Verapamil: Another calcium channel blocker used to treat angina and arrhythmias.
Nifedipine: A calcium channel blocker used for hypertension and angina.
Reserpine: Similar depletion mechanism but more selective towards brain tissue.
Comparison:
Prenylamine vs. Verapamil: Both are calcium channel blockers, but prenylamine has a higher affinity for cardiac tissue, while verapamil is more commonly used due to its safer profile.
Prenylamine vs. Nifedipine: Nifedipine is more potent and widely used for hypertension, whereas prenylamine was primarily used for angina.
Prenylamine vs. Reserpine: Both deplete catecholamines, but prenylamine targets cardiac tissue, while reserpine is more selective for brain tissue
Prenylamine’s unique properties and historical significance make it a compound of interest in various scientific research areas, despite its withdrawal from clinical use.
特性
IUPAC Name |
3,3-diphenyl-N-(1-phenylpropan-2-yl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N/c1-20(19-21-11-5-2-6-12-21)25-18-17-24(22-13-7-3-8-14-22)23-15-9-4-10-16-23/h2-16,20,24-25H,17-19H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFFPICMESYHZPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1)NCCC(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0048555 | |
| Record name | Prenylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0048555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
390-64-7 | |
| Record name | Prenylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=390-64-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Prenylamine [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000390647 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Prenylamine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04825 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Prenylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0048555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Prenylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.246 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PRENYLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K2OH82Z000 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Prenylamine?
A1: Prenylamine primarily acts as a calcium antagonist, interfering with the influx of calcium ions (Ca2+) across cell membranes. This action primarily affects cardiac and smooth muscle cells. []
Q2: How does Prenylamine's calcium antagonism differ from other calcium channel blockers?
A2: While Prenylamine exhibits calcium antagonism, research suggests its binding affinity for dihydropyridine (nifedipine) binding sites is relatively weak compared to other calcium antagonists like Nifedipine, Verapamil, and Diltiazem. [, ] Additionally, Prenylamine demonstrates a slow onset of action in smooth muscle and cannot be inhibited by the calcium agonist Bay k 8644, unlike some other calcium antagonists. []
Q3: Does Prenylamine interact with sodium channels?
A3: Yes, research indicates Prenylamine can block voltage-gated sodium channels, contributing to its local anesthetic properties in vitro and in vivo. [, ] Importantly, studies suggest its binding site on the human cardiac voltage-gated sodium channel (hNav1.5) differs from that of traditional local anesthetics like Bupivacaine. []
Q4: How does Prenylamine affect cardiac electrophysiology?
A4: Prenylamine exhibits complex effects on cardiac electrophysiology, influencing both action potential duration and myocardial contractility. Studies show it can reduce the firing rate of sinus node preparations, decrease the slope of diastolic depolarization, and reduce the amplitude of the pacemaker current (If). [] It can also decrease contractility in Purkinje fibers, shorten action potential duration, and abolish early and delayed after-depolarizations. []
Q5: Does Prenylamine interact with calmodulin?
A6: Yes, studies demonstrate that Prenylamine acts as a calmodulin antagonist. It inhibits calmodulin-dependent enzymes and can inhibit the calmodulin-dependent contraction of skinned smooth muscle. [, , ]
Q6: How does Prenylamine affect catecholamine levels?
A7: Research shows that Prenylamine can reduce tissue levels of catecholamines like norepinephrine in the brain, heart, and adrenal medulla. [, , ] This effect is independent of nerve impulses and is thought to contribute to its antianginal properties. [, ]
Q7: What is the molecular formula and weight of Prenylamine?
A8: Prenylamine has the molecular formula C24H27N and a molecular weight of 329.47 g/mol. []
Q8: Is there spectroscopic data available for Prenylamine?
A9: Yes, studies have utilized various spectroscopic techniques to characterize Prenylamine and its metabolites. This includes Nuclear Magnetic Resonance (1H NMR and 13C NMR), High-Resolution Mass Spectrometry (HRMS), Fourier-Transform Infrared Spectroscopy (FTIR), and Thermogravimetric Analysis (TGA). []
Q9: How does the structure of Prenylamine relate to its activity?
A10: Research exploring Prenylamine analogs highlights the importance of specific structural features for its pharmacological activity. For instance, replacing the phenyl residue of Prenylamine with a cyclohexyl residue in the analog MG8926 was found to enhance its inhibitory action on slow Ca2+ channels in the rabbit sinoatrial node. [] Furthermore, studies on diphenylalkylamines with cycloaliphatic residues, particularly those with bulky substituents in the para position, showed enhanced coronary vasodilating activity compared to Prenylamine. []
Q10: What is known about the pharmacokinetics of Prenylamine?
A11: Studies in humans indicate that Prenylamine is relatively well-absorbed after oral administration, with a bioavailability estimated around 15%. [] It has a relatively long elimination half-life of approximately 14 hours. [] Interestingly, the (+)-enantiomer of Prenylamine is eliminated significantly faster than the (-)-enantiomer, suggesting stereoselective metabolism. []
Q11: Does Prenylamine undergo metabolism?
A12: Yes, Prenylamine undergoes extensive metabolism, primarily through N-dealkylation. [] One notable metabolite is p-Hydroxy-Prenylamine, which has been identified as the most abundant phase I metabolite in urine. []
Q12: What is the significance of Prenylamine's metabolism to amphetamine?
A13: Prenylamine's N-dealkylation can liberate Amphetamine in humans, potentially leading to positive findings in doping and forensic analyses. [, ] This metabolic pathway led the World Anti-Doping Agency (WADA) to classify Prenylamine as a non-specified stimulant in 2010, effectively banning its use in competitive sports. []
Q13: What in vitro models have been used to study Prenylamine's effects?
A14: Researchers have employed various in vitro models to investigate Prenylamine's actions, including:* Isolated guinea pig and canine cardiac preparations: To study its effects on myocardial contractility and electrophysiology. [, , ]* Cultured rat neuronal GH3 cells: To characterize its local anesthetic effects on voltage-gated sodium channels. []* Skinned smooth muscle preparations: To investigate its calmodulin antagonist properties and effects on smooth muscle contraction. []
Q14: What in vivo models have been used to study Prenylamine's effects?
A15: In vivo studies have utilized animal models to assess Prenylamine's effects, including:* Rats: To evaluate its local anesthetic properties following sciatic nerve block and to assess its protective effects against Adriamycin-induced cardiotoxicity. [, ]* Mice: To investigate its potential to prevent Adriamycin-induced myocardial damage. []* Rabbits: To study its effects on Adriamycin-induced cardiotoxicity and to evaluate its actions on spontaneous action potentials in the sinoatrial node. [, ]* Cats: To investigate the role of adrenergic mechanisms in ventricular fibrillation during induced hypothermia and to assess Prenylamine's protective effects. []* Dogs: To evaluate its effects on coronary sinus blood flow. []
Q15: What were the findings of clinical trials investigating Prenylamine's antianginal efficacy?
A16: Several clinical trials have been conducted to evaluate Prenylamine's efficacy in treating angina pectoris. These trials have shown mixed results, with some demonstrating significant reductions in angina attacks and nitroglycerin use, while others failed to show significant improvements in exercise tolerance or electrocardiographic changes during exercise. [, , , , ]
Q16: What is the primary safety concern associated with Prenylamine?
A17: While initially used for angina pectoris, Prenylamine was withdrawn from the market in 1988 due to concerns regarding its potential to induce a specific type of life-threatening heart rhythm disorder known as Torsades de Pointes. [, , , ]
Q17: What factors contribute to Prenylamine's risk of inducing Torsades de Pointes?
A18: Several factors likely contribute to Prenylamine's proarrhythmic potential, including:* QT interval prolongation: Prenylamine can prolong the QT interval on an electrocardiogram (ECG), a risk factor for Torsades de Pointes. [, , ]* Calcium agonistic effects: While primarily a calcium antagonist, Prenylamine's (+)-isomer exhibits some calcium agonistic properties, potentially contributing to after-depolarizations and triggering arrhythmias. [] * Sex differences: Interestingly, some research suggests a potential female preponderance in Prenylamine-induced Torsades de Pointes, although the underlying mechanisms for this remain unclear. [, ]
Q18: What analytical techniques are used to measure Prenylamine levels?
A19: Gas Chromatography-Mass Spectrometry (GC-MS) has been widely employed for the sensitive and specific quantification of Prenylamine in biological samples, enabling pharmacokinetic studies of both the racemate and individual enantiomers. [, ]
Q19: How are Prenylamine metabolites identified and characterized?
A20: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has proven valuable for identifying and characterizing urinary metabolites of Prenylamine, including previously unknown hydroxylated and methoxylated metabolites. [] This technique, coupled with high-resolution mass spectrometry, provides detailed structural information on the metabolites. []
Q20: Are there analytical methods for specifically detecting p-Hydroxy-Prenylamine?
A21: Yes, researchers have developed and validated a normal phase chiral High-Performance Liquid Chromatography (HPLC) method for analyzing the purity of p-Hydroxy-Prenylamine. [] This method, using a ChiralCel ODH column, allows for the separation and quantification of p-Hydroxy-Prenylamine enantiomers. []
Q21: What is the historical significance of Prenylamine in cardiovascular pharmacology?
A22: Prenylamine, introduced in the early 1960s, predates several crucial developments in cardiovascular research. Its use and subsequent withdrawal provide important historical lessons regarding drug-induced QT prolongation, the emergence of Torsades de Pointes as a distinct proarrhythmia, and the evolution of calcium antagonists as a therapeutic class. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethane-1,2-diol;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene](/img/structure/B1678997.png)
![(1R,4S,5S,6S)-4-amino-2,2-dioxo-2λ6-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid](/img/structure/B1678998.png)
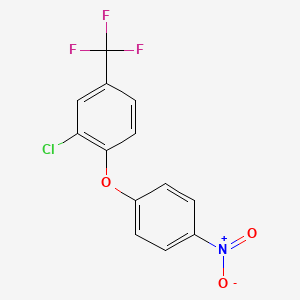
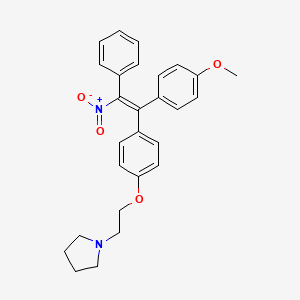
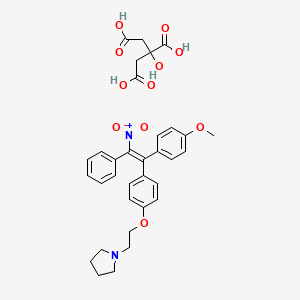
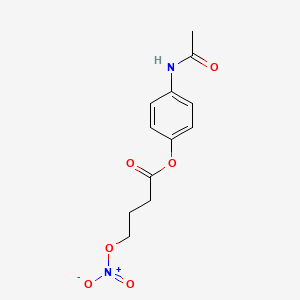
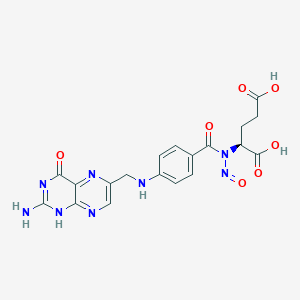
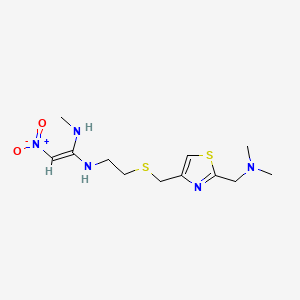
![8-methyl-3-phenoxy-8-azabicyclo[3.2.1]octane;hydrochloride](/img/structure/B1679013.png)
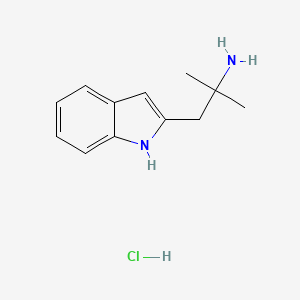
![2,4-dioxo-1H-pyrimidine-6-carboxylate;(2E)-3-heptyl-2-[(3-heptyl-4-methyl-1,3-thiazol-3-ium-2-yl)methylidene]-4-methyl-1,3-thiazole](/img/structure/B1679015.png)
